

3-Aminobenzoic-d4 Acid physicochemical characteristics

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Compound of Interest

Compound Name: 3-Aminobenzoic-d4 Acid

Cat. No.: B583316

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An In-depth Technical Guide to the Physicochemical Characteristics of **3-Aminobenzoic-d4 Acid**

Introduction

3-Aminobenzoic-d4 acid (3-ABA-d4) is the deuterated form of 3-Aminobenzoic acid, an aromatic amino acid. As a stable isotope-labeled compound, its primary application in research and development is as an internal standard for the precise quantification of its non-labeled counterpart in complex matrices using mass spectrometry-based techniques.^[1] The substitution of four hydrogen atoms with deuterium on the benzene ring results in a mass shift that allows it to be distinguished from the endogenous analyte, while maintaining nearly identical chemical and physical properties. This guide provides a comprehensive overview of its core physicochemical characteristics, relevant experimental methodologies, and its application in analytical workflows.

Physicochemical Data

The physicochemical properties of **3-Aminobenzoic-d4 acid** are nearly identical to those of its non-deuterated analog, 3-Aminobenzoic acid. The primary difference is its molecular weight, due to the presence of four deuterium atoms. The following table summarizes the key quantitative data.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ D ₄ NO ₂	[2][3][4]
Molecular Weight	141.16 g/mol	[2][3][4][5]
CAS Number	78399-79-8	[3][4][5]
Appearance	White to off-white or yellowish crystalline solid	[6][7]
Melting Point	172 - 182 °C (for unlabeled analog)	[7][8][9]
Boiling Point	Decomposes before boiling; estimated at ~352.5 °C	[7][8]
pKa (for unlabeled analog)	Carboxyl group: ~3.07; Amino group: ~4.79	[6]
Water Solubility	Slightly soluble; ~5.9 g/L at 15 °C (for unlabeled analog)	[10]
Solubility in Organic Solvents	Soluble in acetone, hot alcohol, ether, and hot chloroform	[6]

Experimental Protocols

The determination of the physicochemical properties listed above involves standard analytical chemistry techniques. While specific instrument parameters may vary, the fundamental methodologies are well-established.

1. Melting Point Determination The melting point is typically determined using either the capillary method or Differential Scanning Calorimetry (DSC).

- Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the sample transitions from a solid to a liquid is recorded as the melting point.

- Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of the sample and a reference. The melting point is identified as the peak of the endothermic transition on the resulting thermogram, providing a highly accurate value.

2. pKa Determination The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a compound like 3-Aminobenzoic acid with both an acidic (carboxylic acid) and a basic (amino) group, multiple pKa values exist.

- Potentiometric Titration: This is the most common method. A solution of the acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
- UV-Vis Spectrophotometry: This method can be used if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

3. Solubility Determination

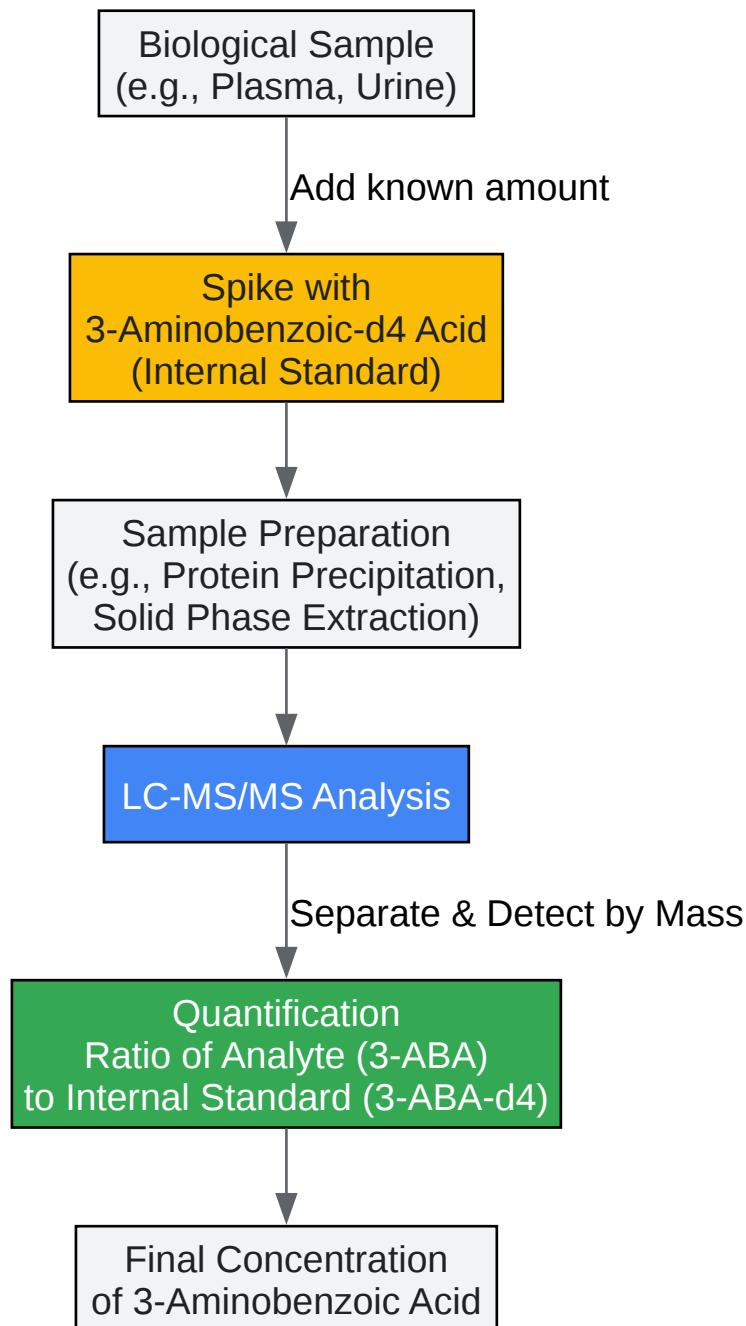
- Shake-Flask Method: This is a standard equilibrium-based method. An excess amount of the solid compound is added to a specific solvent (e.g., water) in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove the undissolved solid, and the concentration of the compound in the filtrate is measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Applications and Workflows

Use as an Internal Standard

The most critical application of **3-Aminobenzoic-d4 acid** is as an internal standard in quantitative bioanalytical studies. Its chemical behavior is virtually identical to the endogenous 3-Aminobenzoic acid, meaning it experiences similar extraction recovery, ionization efficiency, and chromatographic retention. However, its increased mass allows it to be separately

detected by a mass spectrometer. This workflow is essential for correcting for sample loss during preparation and for variations in instrument response.

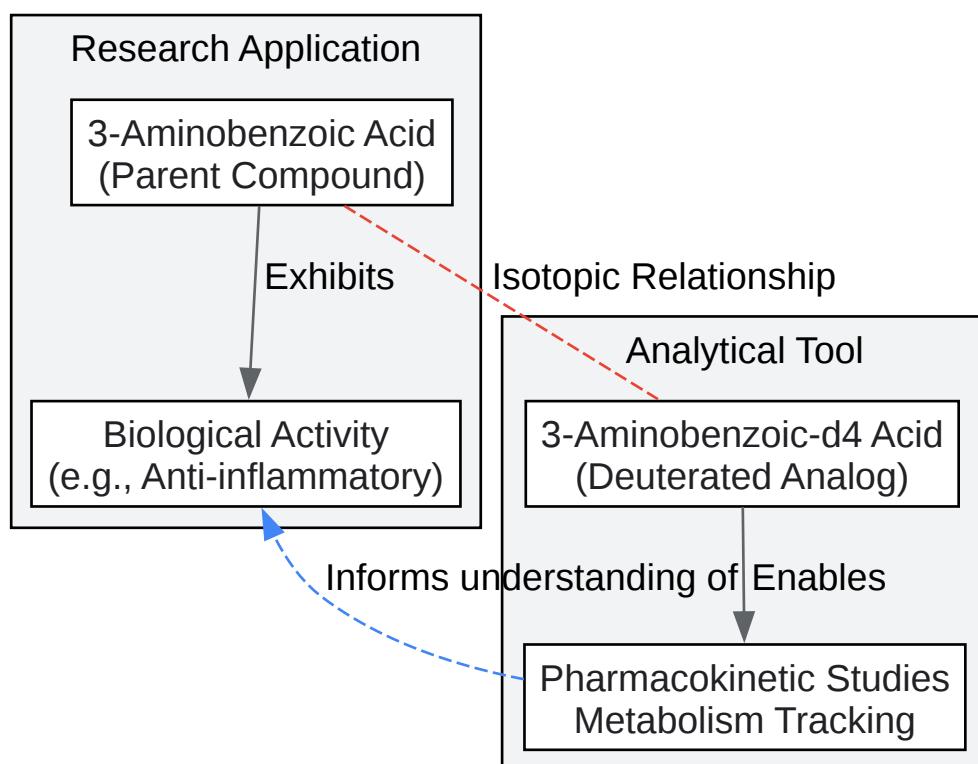


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Caption: Workflow for quantitative analysis using **3-Aminobenzoic-d4 acid** as an internal standard.

Biological Context and Research

The non-deuterated analog, 3-Aminobenzoic acid, has been investigated for its biological activity. Research suggests it may play a role as an anti-inflammatory agent by enhancing intestinal barrier integrity through the regulation of tight junction pathways.^[11] Deuterated analogs like 3-ABA-d4 are crucial tools for accurately measuring the pharmacokinetics and metabolism of the parent compound in such studies.



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Caption: Conceptual relationship between 3-ABA and its deuterated analog in research.

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